molecular formula C13H8F2 B1605224 2,7-Difluoro-9h-fluorene CAS No. 2195-50-8

2,7-Difluoro-9h-fluorene

Cat. No.: B1605224
CAS No.: 2195-50-8
M. Wt: 202.2 g/mol
InChI Key: BNDBYDSPAZGULI-UHFFFAOYSA-N
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Description

2,7-Difluoro-9H-fluorene is an organic compound with the molecular formula C13H8F2. It is a fluorinated derivative of fluorene, characterized by the presence of two fluorine atoms at the 2 and 7 positions on the fluorene ring.

Safety and Hazards

The safety information for 2,7-Difluoro-9H-Fluorene includes hazard statements H315, H319, H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated fluorenones, such as 2,7-Difluoro-9H-Fluorene, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons . This suggests potential future directions in the development of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Difluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common method is the direct fluorination of fluorene using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,7-Difluoro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Difluoro-9H-fluorene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Difluoro-9H-fluorene is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other halogenated fluorenes.

Properties

IUPAC Name

2,7-difluoro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBYDSPAZGULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288579
Record name 2,7-difluoro-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195-50-8
Record name NSC56688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluoro-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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